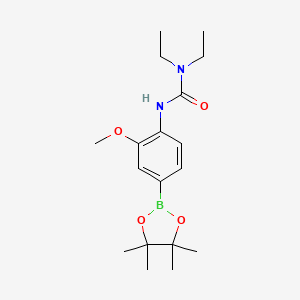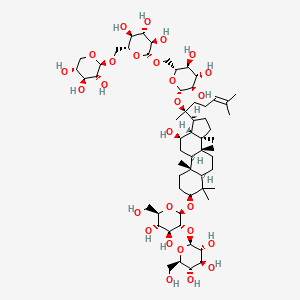
calcium;lead(2+);palladium;dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lindlar catalyst is a heterogeneous catalyst consisting of palladium deposited on calcium carbonate or barium sulfate, which is then poisoned with various forms of lead or sulfur. It is primarily used for the hydrogenation of alkynes to alkenes without further reduction into alkanes. This catalyst is named after its inventor, Herbert Lindlar .
Méthodes De Préparation
The Lindlar catalyst can be synthesized by reducing palladium chloride in a slurry of calcium carbonate and adding lead acetate. Other catalyst poisons, such as lead oxide and quinoline, can also be used . The palladium content of the supported catalyst is usually 5% by weight, but in the case of Lindlar catalyst Pd 10%, the palladium content is 10%.
Industrial Production Methods: In industrial settings, the preparation involves the deposition of palladium on calcium carbonate or barium sulfate, followed by the addition of lead acetate or other lead compounds to poison the catalyst. This process ensures the selective hydrogenation of alkynes to alkenes .
Types of Reactions:
Reduction: The primary reaction involving Lindlar catalyst is the selective hydrogenation of alkynes to cis-alkenes.
Common Reagents and Conditions: Hydrogen gas is used as the reducing agent, and the reaction is typically carried out at room temperature and atmospheric pressure.
Applications De Recherche Scientifique
Lindlar catalyst has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective hydrogenation of alkynes to alkenes.
Biology and Medicine: The catalyst is used in the synthesis of vitamins such as vitamin A and vitamin K1, which involve alkyne reduction steps.
Mécanisme D'action
The mechanism of action of Lindlar catalyst involves the adsorption of the alkyne onto the palladium surface, followed by the addition of hydrogen atoms to the same side of the triple bond (syn addition), resulting in the formation of a cis-alkene . The lead or sulfur poisons deactivate the palladium sites, enhancing the selectivity of the catalyst and preventing further reduction to alkanes .
Comparaison Avec Des Composés Similaires
Lindlar catalyst is unique in its ability to selectively hydrogenate alkynes to cis-alkenes without further reduction. Similar compounds include:
Palladium on Barium Sulfate (Pd/BaSO4): This catalyst, often used with quinoline, also selectively hydrogenates alkynes to alkenes.
Nickel Boride (Ni2B): Another alternative for the selective hydrogenation of alkynes to alkenes.
These alternatives, while effective, may not offer the same level of selectivity and ease of use as the Lindlar catalyst.
Propriétés
IUPAC Name |
calcium;lead(2+);palladium;dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca.Pb.Pd/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;2*+2;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORINCADRJAXIU-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaO6PbPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085994.png)




![(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid](/img/structure/B8086042.png)
![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)



![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)


